2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid heterocyclic compound featuring a benzimidazole core linked via a sulfanyl-acetamide bridge to a 5-ethyl-substituted 1,3,4-thiadiazole ring. This structural motif is designed to leverage the pharmacological versatility of both benzimidazole (known for antimicrobial, anticancer, and anti-inflammatory properties) and thiadiazole (noted for enzyme inhibition and cytotoxic activity) moieties .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS2/c1-2-11-17-18-13(21-11)16-10(19)7-20-12-14-8-5-3-4-6-9(8)15-12/h3-6H,2,7H2,1H3,(H,14,15)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVUOSXBVPBMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of benzimidazole and thiadiazole, which are known for their diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly in the context of anticancer activity.
Synthesis
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of benzimidazole derivatives with thiadiazole moieties. The process typically includes the following steps:
- Formation of the benzimidazole ring.
- Introduction of the thiadiazole group via nucleophilic substitution.
- Acetylation to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and benzimidazole structures. A notable study evaluated a series of thiadiazole derivatives, including our compound of interest, against various cancer cell lines:
| Compound | Cell Line | IC50 (mmol/L) | Notes |
|---|---|---|---|
| 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | MCF-7 | 0.084 ± 0.020 | Effective against breast cancer |
| 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | A549 | 0.034 ± 0.008 | Effective against lung cancer |
The compound demonstrated significant cytotoxicity against both MCF-7 (breast cancer) and A549 (lung cancer) cell lines when compared to standard chemotherapeutic agents like cisplatin .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of key enzymes related to tumor growth.
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
Thiadiazole derivatives have been shown to inhibit various molecular targets such as epidermal growth factor receptor (EGFR) and aromatase, contributing to their antitumor activity .
Case Studies
In a comprehensive evaluation involving multiple derivatives:
- Compound Evaluation : Various compounds were synthesized and tested for their biological activity.
- Cell Line Testing : The most promising candidates were screened against both cancerous and non-cancerous cell lines to assess selectivity.
- Results Summary : Compounds with lower IC50 values were prioritized for further development due to their higher potency against tumor cells while exhibiting lower toxicity towards normal cells.
Pharmacological Profile
The pharmacological profile of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide suggests potential applications beyond oncology:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the benzimidazole/thiadiazole rings or the bridging group. Representative examples include:
Key Observations :
- Substituent Effects : Ethyl groups (as in the target compound and 4y) improve metabolic stability compared to bulkier aryl groups (e.g., p-tolyl in 5o) but may reduce binding affinity to hydrophobic enzyme pockets .
- Bridging Group: Sulfanyl-acetamide bridges (target compound, 5o) favor hydrogen bonding with biological targets, while phenoxy-acetamide (5j) or phenyl-acetamide (63) groups may alter electron distribution and steric interactions .
Anticancer Activity
- Target Compound: Limited direct data, but benzimidazole-thiadiazole hybrids generally exhibit cytotoxicity via apoptosis induction and cell cycle arrest .
- Compound 4y : Demonstrated potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cells (IC₅₀: 0.034–0.084 mmol/L), surpassing cisplatin in efficacy. Aromatase inhibition (IC₅₀: 0.062 mmol/L) suggests dual therapeutic mechanisms .
- Compound 63 : Showed moderate activity against MCF-7, attributed to π-π stacking and hydrogen bonding with Akt kinase .
Antimicrobial Activity
Recommendations :
- Explore SAR by modifying the ethyl group to isopropyl or cyclopropyl to balance lipophilicity and steric effects.
Q & A
Q. Key Optimization Parameters :
- Temperature : Maintain 60–80°C during acylation to avoid side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .
Which analytical techniques are critical for confirming structural integrity and purity?
Basic Research Focus
Essential Methods :
Q. Purity Assessment :
- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<2%) .
How can crystallographic data resolve ambiguities in molecular conformation?
Advanced Research Focus
Methodology :
Q. Example Findings :
- Benzimidazole and thiadiazole planes exhibit a dihedral angle of 42.5°, influencing π-π stacking in biological targets .
How should researchers address discrepancies in reported cytotoxic IC₅₀ values?
Advanced Research Focus
Data Contradiction Analysis :
| Study | Cell Line | IC₅₀ (μM) | Conditions |
|---|---|---|---|
| MCF-7 | 0.084 ± 0.020 | 48h exposure, 10% FBS | |
| MCF-7 | 0.12 ± 0.03 | 72h exposure, serum-free |
Q. Critical Variables :
- Exposure Time : Longer durations increase compound uptake.
- Assay Media : Serum proteins may bind the compound, reducing bioavailability .
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey) to compare replicates.
What strategies guide structure-activity relationship (SAR) studies for derivatives?
Advanced Research Focus
Design Principles :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzimidazole to enhance DNA intercalation .
- Bioisosteric Replacement : Replace thiadiazole with oxadiazole to modulate solubility .
Q. Screening Workflow :
In Silico Docking : Use AutoDock Vina to predict binding to aromatase (PDB: 3EQM) .
In Vitro Validation : Test derivatives against panels (e.g., NCI-60) to correlate docking scores with IC₅₀ .
How is selectivity in cytotoxicity assays evaluated?
Advanced Research Focus
Protocol :
- Cell Lines : Compare IC₅₀ in cancer (MCF-7, A549) vs. normal (NIH3T3) cells .
- Therapeutic Index (TI) : Calculate TI = IC₅₀(normal)/IC₅₀(cancer). A TI >5 indicates selectivity .
Q. Example Data :
| Compound | IC₅₀ (MCF-7) | IC₅₀ (NIH3T3) | TI |
|---|---|---|---|
| Parent | 0.084 μM | 1.2 μM | 14.3 |
| Derivative A | 0.15 μM | 0.9 μM | 6.0 |
What computational tools predict pharmacokinetic properties?
Advanced Research Focus
ADMET Profiling :
- Software : SwissADME or pkCSM to estimate:
- Lipophilicity (LogP) : Optimal range: 2.5–3.5 for blood-brain barrier penetration .
- CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 .
Q. Case Study :
- Parent Compound : Predicted LogP = 3.1; moderate hepatic clearance (CLhep = 12 mL/min/kg) .
How can metabolic stability be assessed in preclinical models?
Advanced Research Focus
In Vitro Methods :
- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS .
- Half-Life (t₁/₂) : Calculate using t₁/₂ = 0.693/k, where k is the degradation rate constant .
Q. Data Interpretation :
- High Stability : t₁/₂ >60 min suggests suitability for oral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
